Asimitrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

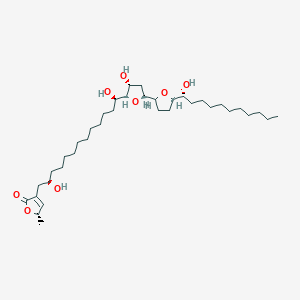

Asimitrin is a natural product found in Asimina triloba with data available.

科学研究应用

Cytotoxic Activity

Asimitrin has demonstrated potent cytotoxicity against several cancer cell lines, including prostate adenocarcinoma (PC-3) and colon adenocarcinoma (HT-29). Studies indicate that this compound's potency is 100 to 10,000 times greater than that of adriamycin, a commonly used chemotherapeutic agent .

Table 1: Cytotoxic Potency of this compound Compared to Adriamycin

| Cell Line | This compound Potency (µM) | Adriamycin Potency (µM) | Relative Potency |

|---|---|---|---|

| PC-3 | 0.01 | 1 | 100 times |

| HT-29 | 0.005 | 50 | 10,000 times |

Neuropharmacological Applications

This compound has also been explored for its neuroprotective properties. Preliminary studies indicate its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress within neuronal cells .

Case Study: Neuroprotective Effects on Alzheimer’s Disease Models

In vitro studies using neuronal cell cultures have shown that this compound can reduce amyloid-beta toxicity, a hallmark of Alzheimer's disease. This effect is attributed to its ability to enhance cellular antioxidant defenses and promote neuronal survival under stress conditions .

Antimicrobial Properties

Emerging research has indicated that this compound possesses antimicrobial activity against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Future Directions and Research Opportunities

The promising applications of this compound warrant further investigation into its pharmacokinetics, safety profile, and potential therapeutic formulations. Future research should focus on:

- Clinical Trials : Evaluating the efficacy of this compound in human subjects for cancer treatment.

- Formulation Development : Exploring delivery methods to enhance bioavailability.

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing Asimitrin, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols for this compound should follow peer-reviewed literature, emphasizing stoichiometric ratios, reaction conditions (e.g., temperature, catalysts), and purification steps. For reproducibility:

- Document all variables (e.g., solvent purity, reaction time) as per IMRAD standards .

- Characterize intermediates and final products using NMR, HPLC, and mass spectrometry, cross-referencing spectral data with published studies .

- Include detailed experimental procedures in supplementary materials, adhering to guidelines for compound characterization in the Beilstein Journal of Organic Chemistry .

Q. How should researchers design initial biological assays to evaluate this compound’s bioactivity?

- Methodological Answer :

- In vitro assays : Prioritize cell lines relevant to this compound’s hypothesized targets (e.g., cancer, antimicrobial models). Use dose-response curves to determine IC₅₀ values, with triplicate trials to assess variability .

- Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups) to validate assay conditions .

- Data reporting : Follow Analytical Chemistry guidelines for statistical significance (p < 0.05) and effect size metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different studies?

- Methodological Answer :

- Meta-analysis : Compare experimental variables (e.g., cell line origins, assay protocols) using tools like PRISMA frameworks to identify confounding factors .

- Replication studies : Reproduce conflicting experiments under standardized conditions, isolating variables such as cell culture media or incubation times .

- Mechanistic studies : Use transcriptomic or proteomic profiling to identify off-target effects or context-dependent bioactivity .

Q. What strategies optimize this compound’s synthetic yield without compromising purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, temperature) and identify optimal conditions .

- Analytical monitoring : Use real-time HPLC or in-situ FTIR to track reaction progress and intermediate stability .

- Scale-up protocols : Gradually increase batch size while maintaining agitation efficiency and heat transfer, referencing Organic Process Research & Development guidelines .

Q. How should in vivo studies be structured to assess this compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- Animal models : Select species with metabolic pathways analogous to humans (e.g., murine models for hepatic clearance studies) .

- Dosing regimens : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to determine bioavailability and half-life .

- Toxicity endpoints : Include histopathological analysis and biomarker monitoring (e.g., ALT/AST for liver toxicity) .

Q. Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

- Methodological Answer :

- Non-linear regression : Fit dose-response data to Hill or Logit models using software like GraphPad Prism .

- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

- Reporting standards : Adopt ARRIVE guidelines for in vivo data and MIAME standards for omics datasets .

Q. How can researchers validate computational predictions of this compound’s molecular targets?

- Methodological Answer :

- Docking validation : Compare in silico predictions (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC) .

- CRISPR/Cas9 knockouts : Silence predicted targets in cellular models to confirm functional relevance of interactions .

Q. Ethical & Reproducibility Considerations

Q. What are the best practices for sharing raw data and protocols related to this compound research?

- Methodological Answer :

- Data repositories : Use platforms like Zenodo or ChemRxiv to upload spectra, chromatograms, and experimental workflows .

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable, with metadata aligned with ISA-Tab standards .

属性

分子式 |

C37H66O8 |

|---|---|

分子量 |

638.9 g/mol |

IUPAC 名称 |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2S,3R,5R)-3-hydroxy-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-11-14-17-20-30(39)33-22-23-34(44-33)35-26-32(41)36(45-35)31(40)21-18-15-12-9-8-10-13-16-19-29(38)25-28-24-27(2)43-37(28)42/h24,27,29-36,38-41H,3-23,25-26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 |

InChI 键 |

NNTXABWKPQWPML-SDNTZQKYSA-N |

手性 SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2C[C@H]([C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |

规范 SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CC(C(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

同义词 |

asimitrin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。